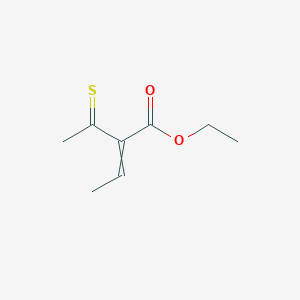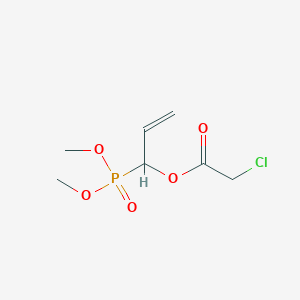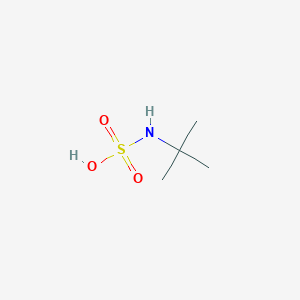![molecular formula C11H21NO3 B14645514 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane CAS No. 55815-52-6](/img/structure/B14645514.png)
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[46]undecane is a spiro compound characterized by its unique structure, which includes three oxygen atoms and one nitrogen atom within a spirocyclic framework
Métodos De Preparación
The synthesis of 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the acid-catalyzed addition of suitable reagents to form the spirocyclic structure. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar compounds to 7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane include:
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares a similar spirocyclic structure but includes a phosphorus atom.
2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: Another spirocyclic compound with silicon in its structure.
Propiedades
Número CAS |
55815-52-6 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
7,7,10,10-tetramethyl-1,4,9-trioxa-8-azaspiro[4.6]undecane |
InChI |
InChI=1S/C11H21NO3/c1-9(2)7-11(13-5-6-14-11)8-10(3,4)15-12-9/h12H,5-8H2,1-4H3 |
Clave InChI |
PBVQDISGAMRGPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CC(ON1)(C)C)OCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
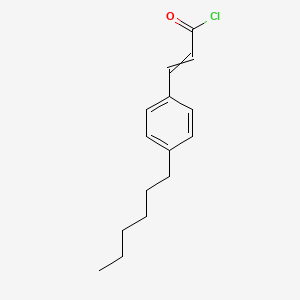

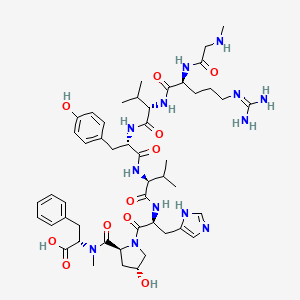
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
